

GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GBT1118

Cat. No.: B12395295

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GBT1118**, a potent Voxelotor analog, for its application in sickle cell disease (SCD) research. This document details the core mechanism of action, comparative efficacy data, and comprehensive experimental protocols relevant to the study of these hemoglobin-oxygen affinity modulators.

Introduction: GBT1118 as a Research Analog to Voxelotor

Voxelotor (Oxbryta®), a first-in-class sickle hemoglobin (HbS) polymerization inhibitor, has been approved for the treatment of SCD. It acts by increasing the affinity of hemoglobin for oxygen, thereby stabilizing the oxygenated state of hemoglobin and delaying the polymerization of deoxygenated HbS.[1][2] **GBT1118** is a structural and functional analog of Voxelotor, developed for preclinical research to investigate the therapeutic potential and mechanisms of this class of compounds.[2][3][4] Due to its optimized pharmacokinetic properties in murine models, **GBT1118** allows for the achievement of target hemoglobin occupancy levels comparable to those observed in clinical trials with Voxelotor, making it an invaluable tool for in vivo and in vitro studies.[3]

Mechanism of Action: Allosteric Modification of Hemoglobin

Both **GBT1118** and Voxelotor are allosteric modifiers of hemoglobin. They bind reversibly to the N-terminal valine of the α -globin chain of hemoglobin, forming a Schiff base. This covalent modification stabilizes the high-oxygen-affinity R-state of hemoglobin, leading to a leftward shift in the hemoglobin-oxygen dissociation curve. By increasing the proportion of oxygenated hemoglobin, even at lower oxygen tensions, these compounds directly inhibit the primary pathogenic event in SCD: the polymerization of deoxygenated HbS. This, in turn, is expected to reduce red blood cell (RBC) sickling, improve RBC deformability, decrease hemolysis, and ultimately alleviate the downstream clinical manifestations of SCD.^{[2][4]}

Comparative Quantitative Data

The following tables summarize key quantitative data from preclinical studies of **GBT1118** and clinical trials of Voxelotor, providing a basis for comparing their efficacy.

Table 1: Effect on Hemoglobin Oxygen Affinity (P50)

Compound	Model/Study Population	Dose/Concentration	Baseline P50 (mmHg)	Post-treatment P50 (mmHg)	Citation(s)
GBT1118	Wild-type Mice	70 mg/kg (oral)	43 ± 1.1	18.3 ± 0.9	[5][6]
GBT1118	Wild-type Mice	140 mg/kg (oral)	43 ± 1.1	7.7 ± 0.2	[5][6]
GBT1118	SCD Mice	100 mg/kg (oral, twice daily for 24 days)	31	18	[6]
Voxelotor	SCD Patients (HOPE Trial)	1500 mg (oral, once daily for 24 weeks)	Not explicitly stated in provided abstracts	Statistically significant decrease	[7]

P50 is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Table 2: Hematological and Rheological Effects

Parameter	Compound	Model/Study Population	Treatment Details	Key Findings	Citation(s)
Hemolysis	GBT1118	SCD Mice	100 mg/kg (oral, twice daily for 24 days)	Reduced markers of hemolysis (increased total Hb, RBC count, and Hct; reduced reticulocytes)	[6]
Voxelotor	SCD Patients (HOPE Trial)	1500 mg (oral, once daily for 24 weeks)	Significantly reduced indirect bilirubin and reticulocyte percentage	[7]	
RBC Deformability	GBT1118	SCD Mice	4 g/kg in chow for 7 days	Improved Elmax and Elmin	[3]
Voxelotor	SCD Patients	In vitro	Improved RBC deformability	[2]	
RBC Sickling	GBT1118	SCD Mice	100 mg/kg (oral, twice daily for 24 days)	Reduced ex vivo sickling under hypoxic conditions	[6]
Voxelotor	SCD Patients	In vitro	Prevents in vitro sickling	[8]	

Elmax and Elmin refer to the maximum and minimum elongation index, respectively, which are measures of red blood cell deformability.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of **GBT1118** and Voxelotor.

Measurement of Hemoglobin-Oxygen Affinity (P50)

This protocol describes the determination of the hemoglobin-oxygen dissociation curve and the P50 value using a Hemox Analyzer.

Materials:

- Whole blood or red blood cell suspension
- Hemox Analyzer (TCS Scientific)
- Hemox solution (pH 7.4)
- Compressed air (21% O₂)
- Pure nitrogen gas (0% O₂)
- Anticoagulant (e.g., EDTA)

Procedure:

- **Sample Preparation:** Collect whole blood in tubes containing an anticoagulant. Dilute the blood sample (typically 1:100 to 1:200) in Hemox solution to a final hemoglobin concentration of approximately 3-5 g/dL.
- **Instrument Setup:** Calibrate the Hemox Analyzer according to the manufacturer's instructions.
- **Oxygenation:** Introduce the diluted blood sample into the measurement cuvette of the Hemox Analyzer. Equilibrate the sample with compressed air to achieve 100% oxygen

saturation.

- **Deoxygenation:** Initiate the deoxygenation process by introducing a continuous flow of pure nitrogen gas into the sample. The instrument will continuously monitor the partial pressure of oxygen (PO₂) using a Clark-type electrode and the corresponding hemoglobin oxygen saturation (SO₂) via dual-wavelength spectrophotometry.
- **Data Acquisition:** The Hemox Analyzer will automatically record the PO₂ and SO₂ values throughout the deoxygenation process, generating a hemoglobin-oxygen dissociation curve.
- **P50 Determination:** The P50 value, the PO₂ at which hemoglobin is 50% saturated with oxygen, is automatically calculated by the instrument's software from the generated curve.

Red Blood Cell (RBC) Sickling Assay

This protocol describes a high-throughput imaging-based assay to quantify RBC sickling under hypoxic conditions.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Whole blood from SCD patients
- Modified HEMOX solution (pH 7.4)
- 384-well plates
- Hypoxia chamber or glove box
- High-content imaging system (e.g., Opera Phenix)
- 2% glutaraldehyde in phosphate buffer
- Test compounds (e.g., **GBT1118**, Voxelotor) and DMSO (vehicle control)

Procedure:

- **Sample Preparation:** Dilute whole blood 1:1,000 in modified HEMOX solution.

- Plate Seeding: Aliquot 20 μ L of the diluted blood suspension into each well of a 384-well plate.
- Compound Addition: Add the desired concentration of the test compound or DMSO to the appropriate wells.
- Induction of Sickling: Place the plate in a hypoxia chamber at 37°C with a controlled atmosphere of 4% oxygen in nitrogen for 1 hour to induce sickling.[9]
- Cell Fixation: After incubation, add 20 μ L of 2% glutaraldehyde solution to each well to fix the cells in their current morphological state.
- Imaging: Acquire images of the RBCs in each well using a high-content imaging system in brightfield and/or fluorescence channels.
- Image Analysis: Utilize image analysis software to automatically quantify the morphology of thousands of RBCs per well. Classify cells as "sickled" or "normal" based on parameters such as shape, area, and aspect ratio.
- Data Analysis: Calculate the percentage of sickled cells for each condition and determine the inhibitory effect of the test compounds.

In Vitro Hemolysis Assay

This protocol describes a method to assess the hemolytic potential of a compound on RBCs. [12][13][14][15][16]

Materials:

- Whole blood
- Phosphate-buffered saline (PBS)
- Test compound solutions at various concentrations
- Triton X-100 (positive control for 100% hemolysis)
- DMSO (vehicle control)

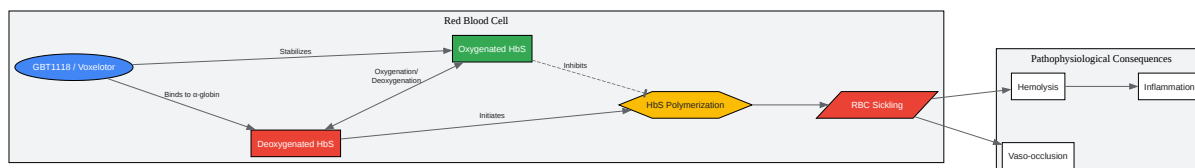
- Microcentrifuge tubes or 96-well plates
- Spectrophotometer or plate reader

Procedure:

- RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the RBCs three times with PBS to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a desired hematocrit (e.g., 2%).
- Incubation: In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the test compound solutions, vehicle control, positive control (Triton X-100), and a negative control (PBS alone).
- Incubation: Incubate the samples at 37°C for a specified period (e.g., 1-3 hours), with gentle mixing every 30 minutes.[\[16\]](#)
- Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
- Hemoglobin Measurement: Carefully transfer the supernatant to a new plate or cuvette. Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).
- Calculation of Percent Hemolysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Visualizations

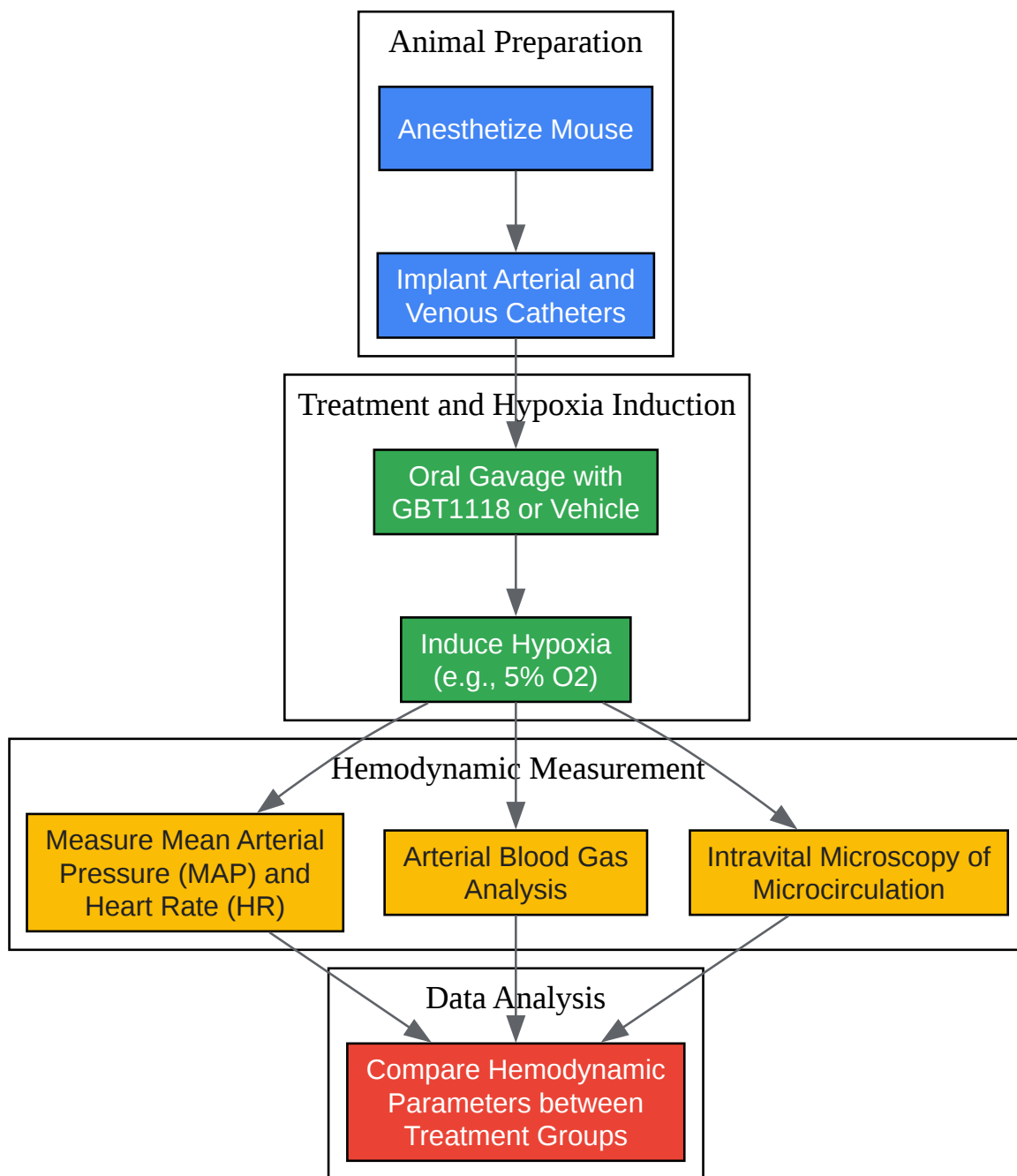
Signaling Pathway of GBT1118/Voxelotor



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Caption: Mechanism of action of **GBT1118** and Voxelotor in preventing HbS polymerization.

Experimental Workflow for In Vivo Hemodynamic Assessment in Mice



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Caption: Workflow for assessing the in vivo effects of **GBT1118** on hemodynamics in a mouse model of hypoxia.

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- To cite this document: BenchChem. [GBT1118 as a Voxelotor Analog: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395295#gbt1118-as-a-voxelotor-analog-in-research]

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